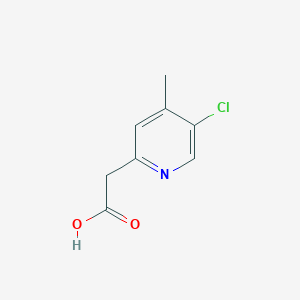

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid

Description

“(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid” (CAS 6212-33-5) is a pyridine-based carboxylic acid derivative with the molecular formula C₈H₈ClNO₂. It features a chlorinated and methyl-substituted pyridine ring linked to an acetic acid group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. This compound is recognized for its role in developing ligands for enzymatic targets and as a precursor in heterocyclic chemistry . Synonyms include 2-(5-CHLORO-4-METHYLPYRIDIN-2-YL)ACETIC ACID and AKOS006286331, with applications spanning medicinal chemistry and material science due to its reactive carboxyl group and halogenated aromatic system .

Properties

IUPAC Name |

2-(5-chloro-4-methylpyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-2-6(3-8(11)12)10-4-7(5)9/h2,4H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXPKDQNWVGMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid typically involves the chlorination of 4-methylpyridine followed by the introduction of the acetic acid group. One common method is the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst to form 5-chloro-4-methylpyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-methylpyridin-2-yl-acetic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 4-methylpyridin-2-yl-acetic acid.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Positioning :

- The chlorine and methyl groups in the target compound (C5 and C4) differ from analogs like 5-Chloro-2-methyl-3-pyridinecarboxylic acid (Cl at C5, CH₃ at C2), altering steric and electronic properties. This impacts binding affinity in receptor-ligand interactions .

- Acetic acid vs. Carboxylic Acid : The acetic acid group (CH₂COOH) in the target compound offers greater flexibility than rigid carboxylic acid (COOH) derivatives, influencing solubility and metabolic stability .

Halogenation and Reactivity: Chlorine at C5 enhances electrophilic substitution reactivity compared to non-halogenated analogs. However, 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid () introduces a methylthio group at C2, increasing lipophilicity and resistance to oxidation .

Salt Forms and Solubility :

- The hydrochloride salt of 2-(4-Chloropyridin-2-yl)acetic acid (CAS 1688656-71-4) improves aqueous solubility, making it preferable for formulations requiring high bioavailability .

Functional Group Modifications and Bioactivity

- Acetamide Derivative (CAS 148612-16-2): Replacing the acetic acid group with acetamide reduces acidity (pKa ~10 vs. ~4.7 for acetic acid), enhancing membrane permeability in drug candidates .

- Pyrimidine-Based Analogs (e.g., 1781663-97-5): Substituting pyridine with pyrimidine introduces additional nitrogen atoms, altering hydrogen-bonding capabilities and target selectivity in kinase inhibitors .

Biological Activity

(5-Chloro-4-methyl-pyridin-2-yl)-acetic acid, a compound with notable biological activity, has garnered attention for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with chlorine and a methyl group, alongside a carboxylic acid functional group. Its molecular formula is , which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied against various pathogens, including Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Activity : The compound has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains, indicating its potential as an antibacterial agent .

- Antifungal Activity : Preliminary studies suggest it may also possess antifungal properties, although further investigation is required to confirm these effects .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions. This activity is crucial for developing treatments for diseases characterized by chronic inflammation .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways that regulate immune responses and inflammation .

Synthesis and Evaluation

A series of studies have synthesized this compound analogs to evaluate their biological activities. The following table summarizes key findings from recent research:

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes of this compound with target proteins involved in inflammation and microbial resistance. These studies help elucidate the compound's potential as a lead molecule for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization or coupling of pyridine derivatives. For example, cyclization of substituted hydrazides using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) yields pyridinyl-acetic acid derivatives. Purity validation requires chromatographic techniques (HPLC or TLC) coupled with spectroscopic methods (¹H/¹³C NMR, IR). Mass spectrometry (MS) confirms molecular weight (171.58 g/mol), and elemental analysis ensures stoichiometric consistency .

Q. How can titration methods be adapted to quantify the acetic acid moiety in this compound?

- Methodological Answer : The carboxylic acid group can be titrated with a standardized NaOH solution using phenolphthalein as an indicator (pH 8.2–10.0). Pre-dissolve the compound in a water-miscible solvent (e.g., ethanol) to enhance solubility. Conduct three trials to minimize errors from endpoint overshooting. Calculate molarity via stoichiometry (1:1 acid-base ratio). Note that impurities may inflate apparent molarity, necessitating orthogonal validation (e.g., NMR integration) .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodological Answer :

- IR Spectroscopy : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- NMR : ¹H NMR identifies pyridine ring protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and acetic acid protons (δ 3.5–4.0 ppm for CH₂, δ 12–13 ppm for COOH).

- MS : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 172.58 .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Methodological Answer : Byproducts often arise from incomplete cyclization or halogen displacement. Optimize temperature gradients (e.g., 80–100°C for intermediate steps) and catalyst selection (e.g., Pd(OAc)₂ with XPhos ligand for coupling reactions). Monitor reaction progress via LC-MS. Use Cs₂CO₃ as a base to enhance nucleophilicity in SNAr reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. How do electronic effects of the chloro-methyl substituent influence the compound’s acidity and reactivity?

- Methodological Answer : The electron-withdrawing Cl group increases the acetic acid’s acidity (lower pKa) compared to unsubstituted pyridinyl-acetic acids. Computational modeling (DFT at B3LYP/6-31G*) predicts partial charges and frontier molecular orbitals, revealing enhanced electrophilicity at the carboxylic carbon. Experimentally, compare titration curves with analogous compounds to quantify pKa shifts .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may stem from impurity profiles or assay conditions. Perform:

- Purity Reassessment : HPLC-DAD/ELSD to detect trace impurities.

- Dose-Response Curves : Test across a wider concentration range (e.g., 1 nM–100 µM).

- Positive Controls : Use known inhibitors/agonists in the same assay system (e.g., kinase inhibition assays).

- Solvent Compatibility : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .

Q. How can thermal stability and degradation pathways be studied under storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min to 300°C under N₂ to identify decomposition onset.

- HPLC-UV/MS : Monitor degradation products after storage at 40°C/75% RH for 1–3 months.

- pH Stability : Incubate in buffers (pH 1–13) and analyze by NMR for structural changes. Degradation often involves hydrolysis of the acetic acid moiety or dehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.